3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide can be achieved through the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions typically involve the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridinium compounds.
Scientific Research Applications
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and studies involving enzyme activity and inhibition.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide include:
Uniqueness
What sets this compound apart from similar compounds is its unique amino group, which can participate in additional chemical reactions and interactions. This makes it a versatile compound in various research applications.
Biological Activity
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide, a pyridinium ionic liquid, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C9H12BrN2O2
- Molecular Weight : 216.66 g/mol
- CAS Number : 17282-40-5
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its effectiveness against different bacterial strains, the compound demonstrated notable inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines to evaluate the safety profile of the compound. The results indicated that while the compound was effective against bacteria, it exhibited moderate cytotoxicity:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
MCF-7 | 45 |
A549 | 60 |
These findings highlight the need for further investigation to optimize safety and efficacy before potential therapeutic applications.
The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Study 1: Antimicrobial Efficacy Against Multi-drug Resistant Strains
A recent study focused on the effectiveness of this compound against multi-drug resistant Mycobacterium tuberculosis strains. The results showed that it had an MIC ranging from 16 to 64 µg/mL, indicating potential as an anti-tubercular agent. Molecular docking studies suggested that the compound interacts with key enzymes involved in bacterial metabolism, providing insights into its mechanism of action .
Case Study 2: Application in Biofilm Disruption
Another investigation explored the ability of this pyridinium derivative to disrupt biofilms formed by Staphylococcus aureus. The findings revealed that at sub-MIC concentrations, the compound could significantly reduce biofilm formation, suggesting its potential use in treating chronic infections where biofilm formation is a challenge .
Properties
CAS No. |
113326-36-6 |
---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 2-(3-aminopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-2-13-9(12)7-11-5-3-4-8(10)6-11;/h3-6H,2,7,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
VVCLQECYPKZAKS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC(=C1)N.[Br-] |
Origin of Product |
United States |
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